molecular formula C40H75NNaO10P B1504372 sodium;(2S)-2-azaniumyl-3-[[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate CAS No. 327178-96-1

sodium;(2S)-2-azaniumyl-3-[[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate

Cat. No.: B1504372
CAS No.: 327178-96-1
M. Wt: 815.2 g/mol
InChI Key: RQYKXRYGZHMUSU-XETPNRLVSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

sodium;(2S)-2-azaniumyl-3-[[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate: is a deuterated phosphatidylserine, a type of glycerophospholipid. This compound is a vital component of cell membranes and is naturally present in various tissues, including the brain, lungs, heart, liver, and skeletal muscle . The deuterated form of this compound is often used in scientific research for its unique properties.

Biochemical Analysis

Biochemical Properties

16:0-d31-18:1 PS is involved in various biochemical reactions, particularly those related to cell membrane dynamics and signaling. This compound interacts with several enzymes and proteins, including kinases and phosphatases, which regulate its phosphorylation state. The deuterated fatty acids in 16:0-d31-18:1 PS experience exchange of deuteriums on the alpha carbon to the carbonyl, resulting in a mixture of fully and partially deuterated compounds . This unique property makes it an excellent tool for studying lipid-protein interactions and membrane-associated processes.

Cellular Effects

16:0-d31-18:1 PS influences various cellular processes, including apoptosis and blood clotting. It is a vital component of the cell membrane, present in the brain, lungs, heart, liver, and skeletal muscle . This compound affects cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes. It also plays a role in gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes.

Molecular Mechanism

At the molecular level, 16:0-d31-18:1 PS exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in lipid metabolism and signaling pathways. The deuterated fatty acids in this compound allow for precise tracking of its interactions and effects on gene expression . The presence of deuterium atoms enhances the stability of the compound, making it a valuable tool for studying long-term biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, 16:0-d31-18:1 PS demonstrates stability over time, with a shelf life of up to one year when stored at -20°C . Its effects on cellular function can be observed over extended periods, making it suitable for both in vitro and in vivo studies. The compound’s stability and resistance to degradation allow for consistent and reliable experimental results.

Dosage Effects in Animal Models

The effects of 16:0-d31-18:1 PS vary with different dosages in animal models. At lower doses, it can enhance cellular functions and promote healthy lipid metabolism. At higher doses, it may exhibit toxic or adverse effects, such as disrupting membrane integrity and causing cellular stress . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research.

Metabolic Pathways

16:0-d31-18:1 PS is involved in several metabolic pathways, including those related to lipid synthesis and degradation. It interacts with enzymes such as phospholipases and kinases, which regulate its incorporation into and removal from cellular membranes . The compound’s deuterated nature allows for detailed analysis of metabolic flux and changes in metabolite levels, providing insights into lipid metabolism.

Transport and Distribution

Within cells and tissues, 16:0-d31-18:1 PS is transported and distributed by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is essential for its role in membrane dynamics and signaling processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16:0-d31-18:1 PS involves the incorporation of deuterium atoms into the fatty acid chains. Deuterated fatty acids experience an exchange of deuteriums on the alpha carbon to the carbonyl, resulting in a mixture of fully and partially deuterated compounds

Industrial Production Methods: Industrial production of 16:0-d31-18:1 PS involves large-scale chemical synthesis under controlled conditions. The process includes the purification of the final product to achieve a high level of purity (>99%) and stability for research applications .

Chemical Reactions Analysis

Types of Reactions: 16:0-d31-18:1 PS undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.

Common Reagents and Conditions: Common reagents used in the reactions of 16:0-d31-18:1 PS include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent choice.

Major Products: The major products formed from the reactions of 16:0-d31-18:1 PS depend on the specific reaction conditions. For example, oxidation reactions may produce oxidized phosphatidylserine derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, 16:0-d31-18:1 PS is used as an internal standard for the quantification of fatty acid methyl esters using electrospray ionization tandem mass spectrometry (ESI-MS/MS)-based lipidomic analysis .

Biology: In biological research, 16:0-d31-18:1 PS is studied for its role in cell membrane structure and function. It is also implicated in apoptosis and blood clotting processes .

Medicine: In medicine, 16:0-d31-18:1 PS is explored for its potential therapeutic applications, including its effects on cognitive function and neuroprotection.

Industry: In the industrial sector, 16:0-d31-18:1 PS is used in the development of lipid-based formulations and drug delivery systems.

Comparison with Similar Compounds

  • 16:0-18:1 PS (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine)
  • 16:0-18:1 PC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)
  • 16:0-18:1 PA (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate)

Uniqueness: 16:0-d31-18:1 PS is unique due to its deuterated fatty acid chains, which provide distinct advantages in research applications, such as improved stability and the ability to trace metabolic pathways using mass spectrometry .

Properties

IUPAC Name

sodium;(2S)-2-azaniumyl-3-[[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H76NO10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(43)51-36(34-49-52(46,47)50-35-37(41)40(44)45)33-48-38(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,36-37H,3-16,19-35,41H2,1-2H3,(H,44,45)(H,46,47);/q;+1/p-1/b18-17-;/t36-,37+;/m1./s1/i2D3,4D2,6D2,8D2,10D2,12D2,14D2,16D2,19D2,21D2,23D2,25D2,27D2,29D2,31D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYKXRYGZHMUSU-XETPNRLVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H75NNaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677041
Record name Sodium (2S,8R,18Z)-2-azaniumyl-8-{[(~2~H_31_)hexadecanoyloxy]methyl}-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphaheptacos-18-en-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

815.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327178-96-1
Record name Sodium (2S,8R,18Z)-2-azaniumyl-8-{[(~2~H_31_)hexadecanoyloxy]methyl}-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphaheptacos-18-en-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;(2S)-2-azaniumyl-3-[[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate
Reactant of Route 2
Reactant of Route 2
sodium;(2S)-2-azaniumyl-3-[[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
sodium;(2S)-2-azaniumyl-3-[[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate
Reactant of Route 4
Reactant of Route 4
sodium;(2S)-2-azaniumyl-3-[[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate
Reactant of Route 5
sodium;(2S)-2-azaniumyl-3-[[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate
Reactant of Route 6
Reactant of Route 6
sodium;(2S)-2-azaniumyl-3-[[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate

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